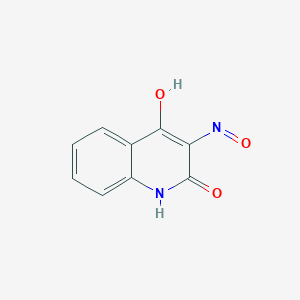

3-Nitroso-2,4-quinolinediol

Description

3-Nitroso-2,4-quinolinediol (CAS 15151-57-2) is a nitro-substituted quinoline derivative with hydroxyl groups at positions 2 and 4 and a nitroso group at position 2. Its molecular formula is C₉H₅N₂O₃, and it is described as a light yellow to yellow solid with a density of 1.61 g/cm³ and a boiling point of 309.1°C at 760 mmHg . The compound is primarily utilized as a research chemical, though its specific biological or industrial applications are less documented compared to structurally related analogs.

Properties

IUPAC Name |

4-hydroxy-3-nitroso-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-9(13)7(8)11-14/h1-4H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWGKOOAVPYSPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)N=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

3-Nitroso-2,6-pyridinediol

This compound shares a nitroso-diol motif but differs in its heterocyclic core (pyridine vs. quinoline). Key distinctions include:

- Applications : 3-Nitroso-2,6-pyridinediol forms colored complexes with transition metals, enabling photometric detection of palladium (yellow complex, λₘₐₓ = 430 nm, ε = 2.6 × 10⁴ L·mol⁻¹·cm⁻¹) and ruthenium (purple complex, ε = 2.6 × 10⁴ L·mol⁻¹·cm⁻¹) .

- Reactivity: The reaction stoichiometry differs: a 2:1 (reagent:Pd) ratio for palladium and 3:1 (reagent:Ru) for ruthenium . In contrast, 3-Nitroso-2,4-quinolinediol’s metal-binding behavior remains underexplored.

Table 1: Analytical Comparison of Nitroso-Diol Compounds

| Property | This compound | 3-Nitroso-2,6-pyridinediol |

|---|---|---|

| Core Structure | Quinoline | Pyridine |

| Key Applications | Research chemical | Photometric metal detection |

| Molar Absorptivity (ε) | Not reported | 2.6 × 10⁴ L·mol⁻¹·cm⁻¹ |

| Metal Complexation | Undocumented | Pd, Ru |

3-Nitroso-2,4-pentanedione (Oxime-AA)

This non-aromatic nitroso compound exhibits tautomerism and intramolecular hydrogen bonding, as shown by DFT studies. Key differences:

- Tautomerism: Oxime-AA exists in equilibrium between keto and enol forms, stabilized by hydrogen bonding . The rigid quinoline structure of this compound likely restricts such tautomerism.

N-Nitroso Pharmaceuticals and Impurities

Nitroso groups in pharmaceuticals are often associated with genotoxicity concerns. For example:

- N-Nitroso Fenoldopam: A benzoazepine derivative with a nitroso group (C₁₆H₁₅ClN₂O₄) .

- Varenicline Impurities: Includes (1R,5S)-3-Nitroso-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine, highlighting the prevalence of nitroso groups in bioactive molecules .

Table 2: Structural Comparison with N-Nitroso Pharmaceuticals

| Compound | Core Structure | Functional Groups | Potential Use |

|---|---|---|---|

| This compound | Quinoline | 2,4-diol; 3-nitroso | Research chemical |

| N-Nitroso Fenoldopam | Benzoazepine | Chloro, hydroxyl, nitroso | Pharmaceutical intermediate |

| Varenicline Impurity | Methanobenzoazepine | Nitroso, amine | Genotoxic impurity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.